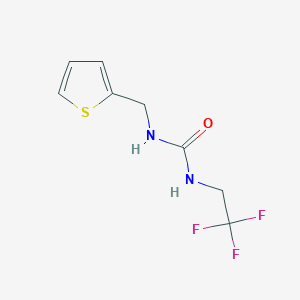

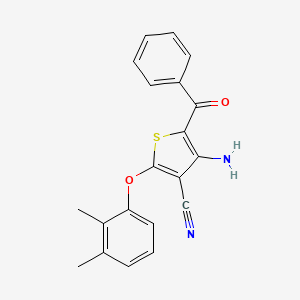

![molecular formula C22H28N4O2 B2548922 5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one CAS No. 1951440-88-2](/img/structure/B2548922.png)

5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting with the formation of intermediates such as methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate, which is then converted into various pyrazole derivatives through reactions with hydrazine derivatives and cyclization processes . Another synthesis route involves the Claisen-Schmidt reaction to produce chalcones, followed by cyclocondensation with hydrazine hydrate to yield pyrazole derivatives with potential antifungal properties . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidines is achieved by reacting aminomethyleneamino pyrazole with different amines . These methods highlight the versatility of synthetic approaches to create a wide array of heterocyclic compounds with dimethylamino and other substituents.

Molecular Structure Analysis

Spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are employed to characterize the synthesized compounds and confirm their structures . Quantum chemical studies using DFT calculations provide insights into the molecular geometry, electronic properties, and reactivity of these compounds. For instance, the study of proton tautomerism in dimethylaminomethylidene phenylamino thiazolones reveals the existence of amino tautomeric forms and the influence of electronic effects on molecular conformation .

Chemical Reactions Analysis

The reactivity of these compounds is explored through various chemical reactions, including cycloadditions, condensations, and tautomerism. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electrophilic character of the compounds and their potential as antifungal agents . The interaction of these compounds with different reagents leads to the formation of diverse derivatives, showcasing the rich chemistry of heterocyclic compounds with dimethylamino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of dimethylamino groups can impart basicity, while other substituents may affect the polarity, solubility, and thermal stability of the compounds. The nonlinear optical behavior of some compounds is indicated by their non-zero hyperpolarizability values, suggesting potential applications in materials science . Thermodynamic properties are calculated at different temperatures to understand the stability and reactivity under various conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of related heterocyclic systems involves complex chemical reactions, highlighting the versatility of these compounds in generating diverse molecular structures. For instance, Lovro Selič and colleagues (1997) described the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds from similar starting materials, demonstrating the utility of these compounds in synthesizing a wide range of heterocyclic systems with potential applications in various fields of chemistry and biology (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial and Anticancer Evaluation

Compounds related to the one have been evaluated for their antimicrobial and anticancer potentials. Sumit Sigroha et al. (2012) synthesized a series of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones and tested them for antimicrobial and anticancer activities. The study highlighted the potential of these compounds in medicinal chemistry, with specific substitutions on the benzaldehyde portion showing antimicrobial potential, while others exhibited anticancer activities (Sigroha, Narasimhan, Kumar, Khatkar, Ramasamy, Mani, Mishra, & Majeed, 2012).

Application in Corrosion Inhibition

Another significant application is in the field of corrosion science. K. C. Emregül and M. Hayvalı (2006) studied the inhibitory action of a Schiff base derived from phenazone and vanillin on the corrosion of steel in acidic solution. The compound demonstrated remarkable efficiency in retarding the corrosion rate, suggesting its potential use as a corrosion inhibitor in industrial applications (Emregül & Hayvalı, 2006).

Modification of Polymeric Materials

In the field of materials science, H. M. Aly and H. L. A. El-Mohdy (2015) reported the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. These modifications enhanced the thermal stability and biological activities of the polymers, suggesting their potential for medical applications (Aly & El-Mohdy, 2015).

Electrochemical Applications

J. David and colleagues (1995) explored the electrochemical behavior of related compounds, revealing complex reactions that lead to different products depending on the medium's acidity or basicity. This study provides insights into the electrochemical properties of such compounds, which could be relevant for developing new electrochemical sensors or catalysts (David, Hurvois, Tallec, & Toupet, 1995).

Eigenschaften

IUPAC Name |

5-[4-(dimethylamino)phenyl]-4-[3-[(4-methoxyphenyl)methylamino]propyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-26(2)18-10-8-17(9-11-18)21-20(22(27)25-24-21)5-4-14-23-15-16-6-12-19(28-3)13-7-16/h6-13,23H,4-5,14-15H2,1-3H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNADXDKKJIZUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCNCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

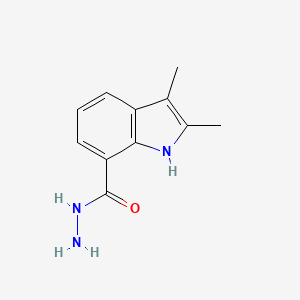

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

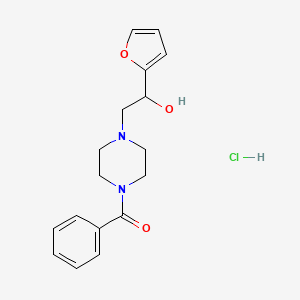

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)

![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)

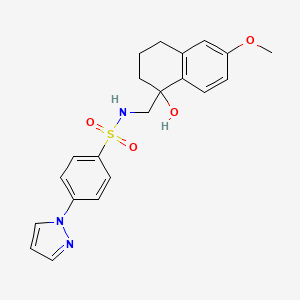

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)

![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)